

# A Technical Chronicle of Glucagon: Pioneering Scientists and Their Foundational Discoveries

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Glucagon |
| Cat. No.:      | B607659  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical landscape of **glucagon** research, focusing on the seminal contributions of the key scientists who unveiled its existence, mechanism of action, and profound physiological significance. From its initial observation as a hyperglycemic contaminant in early insulin preparations to its establishment as a critical regulator of glucose homeostasis and a therapeutic target, the story of **glucagon** is one of meticulous scientific inquiry. This document provides a detailed examination of the pivotal experiments, the innovative methodologies employed, and the quantitative data that underpin our current understanding of this vital hormone. The logical connections between experimental stages and the intricacies of the signaling pathways elucidated are presented through detailed diagrams to facilitate a deeper understanding of this critical area of metabolic research.

## The Discovery of a Hyperglycemic Factor: C. P. Kimball and J. R. Murlin

The journey into the world of **glucagon** began not with a direct search, but as an intriguing observation during the race to purify insulin in the early 1920s. It was noted that some pancreatic extracts, intended to lower blood glucose, paradoxically caused an initial, transient hyperglycemia. This phenomenon caught the attention of Charles P. Kimball and John R. Murlin, who, in 1923, postulated the existence of a second pancreatic hormone with effects counter-regulatory to insulin.<sup>[1][2][3][4][5][6][7]</sup> They named this substance "**glucagon**," a portmanteau of "glucose agonist."<sup>[5][6]</sup>

## Key Experiment: Demonstration of Hyperglycemic Activity

Kimball and Murlin's early experiments were designed to isolate and characterize this hyperglycemic factor from crude pancreatic extracts. Their work laid the essential groundwork for recognizing **glucagon** as a distinct hormonal entity.

The precise protocols from their 1923 publications are not readily available in modern digital archives. However, based on the scientific standards of the era, a representative methodology would have involved the following steps:

- Preparation of Pancreatic Extracts: Pancreata from dogs or cattle were homogenized in an acidified ethanol solution to extract insulin and other peptides while precipitating larger proteins.
- Fractional Precipitation: The resulting extract was subjected to fractional precipitation using different concentrations of ethanol or other solvents to separate components based on their solubility. This process would have yielded fractions with varying degrees of insulin and the suspected hyperglycemic substance.
- In Vivo Bioassay: The different fractions were injected into experimental animals, typically rabbits or dogs, that had been fasted to establish a baseline blood glucose level.
- Blood Glucose Monitoring: Blood samples were taken at regular intervals before and after injection, and blood glucose concentrations were measured. The hyperglycemic effect of certain fractions, preceding the hypoglycemic effect of insulin, was the key observation.

## Data Presentation

While the original quantitative data is not presented here, the conceptual findings of Kimball and Murlin can be summarized as follows:

| Pancreatic Extract Fraction | Primary Observed Effect on Blood Glucose                 |
|-----------------------------|----------------------------------------------------------|
| Crude Extract               | Initial transient hyperglycemia followed by hypoglycemia |
| Insulin-rich Fraction       | Predominantly hypoglycemia                               |
| "Glucagon"-rich Fraction    | Pronounced initial hyperglycemia                         |

## Unraveling the Mechanism of Action: Earl W. Sutherland

For several decades after its discovery, the physiological role and mechanism of action of **glucagon** remained largely enigmatic. The next major leap in understanding came from the work of Earl W. Sutherland, whose research in the 1950s elucidated the concept of second messengers in hormone action, a discovery for which he was awarded the Nobel Prize in Physiology or Medicine in 1971.<sup>[8][9][10]</sup> Sutherland's work demonstrated that **glucagon** does not enter the cell but rather triggers an intracellular signaling cascade, with cyclic adenosine monophosphate (cAMP) being the key intermediary.<sup>[8][11][12]</sup>

## Key Experiment: The Role of Cyclic AMP in Glucagon-Induced Glycogenolysis

Sutherland's experiments elegantly dissected the steps between **glucagon** binding to liver cells and the subsequent breakdown of glycogen (glycogenolysis) to release glucose.<sup>[11][13]</sup>

- **Tissue Preparation:** Sutherland utilized both intact liver slices and cell-free liver homogenates.<sup>[11]</sup>
- **Incubation:** Liver preparations were incubated in a buffered medium containing **glucagon** or epinephrine.
- **Measurement of Phosphorylase Activity:** The activity of phosphorylase, the key enzyme responsible for glycogenolysis, was measured. Sutherland observed that **glucagon** and epinephrine increased the activity of this enzyme.<sup>[11]</sup>

- Identification of a Heat-Stable Factor: A pivotal discovery was made when it was found that incubating a particulate fraction of liver homogenates with **glucagon** and ATP produced a heat-stable factor. When this factor was added to a supernatant fraction (containing the enzymes for glycogenolysis), it activated phosphorylase.[11]
- Isolation and Identification of Cyclic AMP: Through a series of purification steps, this heat-stable factor was isolated and identified as cyclic 3',5'-adenosine monophosphate (cyclic AMP or cAMP).[12]

## Data Presentation

The following table summarizes the conceptual results from Sutherland's experiments, demonstrating the role of cAMP.

| Experimental Condition                                | Phosphorylase Activity  |
|-------------------------------------------------------|-------------------------|
| Liver homogenate supernatant                          | Basal                   |
| Supernatant + Glucagon                                | No significant increase |
| Supernatant + Particulate fraction + ATP              | Basal                   |
| Supernatant + (Particulate fraction + ATP + Glucagon) | Increased               |
| Supernatant + Purified cAMP                           | Increased               |

## Signaling Pathway

The work of Sutherland established the initial steps of the **glucagon** signaling pathway in the liver.



[Click to download full resolution via product page](#)

Sutherland's model of **glucagon**-induced glycogenolysis.

## Quantifying the Hormone: Roger Unger and the Radioimmunoassay

The study of **glucagon**'s role in physiology and disease was severely hampered by the lack of a sensitive and specific method to measure its circulating levels. This changed dramatically with the work of Roger Unger, who, in 1959, developed the first radioimmunoassay (RIA) for **glucagon**.<sup>[1][6][10][14][15][16]</sup> This technological breakthrough was instrumental in establishing **glucagon** as a true hormone and in defining its role in glucose homeostasis and in the pathophysiology of diabetes.<sup>[14][15]</sup> Unger went on to propose the "bihormonal hypothesis," which posits that diabetes is a consequence of both insulin deficiency and **glucagon** excess.<sup>[14]</sup>

## Key Experiment: Development of the Glucagon Radioimmunoassay

The development of the RIA for **glucagon** was a landmark achievement that allowed for the precise measurement of the hormone in biological fluids.

- Antigen Labeling: Pure **glucagon** was labeled with a radioactive isotope, typically Iodine-125 (<sup>125</sup>I), to create a "hot" tracer.
- Antibody Production: Antibodies specific to **glucagon** were generated by immunizing animals (e.g., rabbits) with **glucagon**.
- Competitive Binding: A known amount of radiolabeled **glucagon** and a specific dilution of the anti-**glucagon** antibody were incubated with either a standard solution containing a known amount of unlabeled ("cold") **glucagon** or a patient's plasma sample containing an unknown amount of unlabeled **glucagon**.
- Separation: The antibody-bound **glucagon** (both labeled and unlabeled) was separated from the free, unbound **glucagon**. This was often achieved by precipitating the antibody-antigen complexes.

- Quantification: The radioactivity of the bound fraction was measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled **glucagon** in the sample. A standard curve is generated using the known standards, from which the concentration in the patient samples can be determined.

## Logical Workflow of the Glucagon RIA



[Click to download full resolution via product page](#)

Workflow for the **glucagon** radioimmunoassay developed by Unger.

# The Role of G-Proteins in Signal Transduction:

## Martin Rodbell

Building upon the work of Sutherland, Martin Rodbell further elucidated the mechanism of signal transduction for **glucagon** and other hormones. In the 1970s, his research revealed the critical role of guanine nucleotides, specifically guanosine triphosphate (GTP), in the activation of adenylate cyclase by hormone receptors.<sup>[17]</sup> This led to the discovery of G-proteins (guanine nucleotide-binding proteins), the molecular switches that couple hormone receptors to intracellular effectors. For this discovery, Rodbell shared the 1994 Nobel Prize in Physiology or Medicine.<sup>[9][10]</sup>

### Key Experiment: The GTP Requirement for Glucagon Receptor Signaling

Rodbell's experiments using rat liver plasma membranes demonstrated that the presence of GTP was essential for the **glucagon**-mediated activation of adenylate cyclase.

- **Membrane Preparation:** A purified preparation of plasma membranes from rat liver was created, which contained **glucagon** receptors and adenylate cyclase.
- **Assay Conditions:** The membranes were incubated with radiolabeled ATP (to measure the production of cAMP), **glucagon**, and varying concentrations of guanine nucleotides (GTP, GDP, etc.).
- **Measurement of Adenylate Cyclase Activity:** The rate of conversion of radiolabeled ATP to radiolabeled cAMP was measured to determine the activity of adenylate cyclase.
- **Binding Studies:** In parallel experiments, the binding of radiolabeled **glucagon** to the membranes was measured in the presence and absence of GTP to assess how guanine nucleotides affected receptor affinity.

### Data Presentation

The following table summarizes the key findings from Rodbell's experiments.

| Experimental Condition | Adenylate Cyclase Activity |
|------------------------|----------------------------|
| Basal (no additions)   | Low                        |
| + Glucagon             | Slight increase            |
| + GTP                  | No significant increase    |
| + Glucagon + GTP       | Synergistic, high increase |

## The Glucagon Signaling Pathway with G-Proteins

Rodbell's work provided a more complete picture of the initial steps of **glucagon** signaling.



[Click to download full resolution via product page](#)

**Glucagon** signaling pathway incorporating Rodbell's G-protein discovery.

## Conclusion

The history of **glucagon** research is a testament to the power of fundamental scientific inquiry. The pioneering work of Kimball and Murlin, Sutherland, Unger, and Rodbell transformed our understanding of this hormone from a mere curiosity to a central player in metabolic regulation. Their development of novel experimental protocols, from *in vivo* bioassays to sophisticated radioimmunoassays and cell-free systems, laid the molecular and physiological groundwork upon which all subsequent **glucagon** research, including the development of modern therapeutics for diabetes and obesity, is built. This guide serves as a technical reference to these foundational discoveries, providing a deeper appreciation for the scientific rigor and ingenuity that have shaped our current understanding of **glucagon**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [joe.bioscientifica.com](http://joe.bioscientifica.com) [joe.bioscientifica.com]
- 2. One hundred years after the discovery of insulin and glucagon: the history of tumors and hyperplasias that hypersecrete these hormones - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [pure.eur.nl](http://pure.eur.nl) [pure.eur.nl]
- 4. Revisiting the Pharmacological Value of Glucagon: An Editorial for the Special Issue “The Biology and Pharmacology of Glucagon” - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [gertitashkomd.com](http://gertitashkomd.com) [gertitashkomd.com]
- 6. Glucagon - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 7. Glucagon Physiology - Endotext - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 8. Glucagon--Early breakthroughs and recent discoveries - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. The past, present and future physiology and pharmacology of glucagon - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. Early milestones in glucagon research - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Earl Sutherland (1915-1974) [corrected] and the discovery of cyclic AMP - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. The relationship of epinephrine and glucagon to liver phosphorylase. IV. Effect of epinephrine and glucagon on the reactivation of phosphorylase in liver homogenates - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Roger Unger - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 15. JCI - A tribute to Roger H. Unger (1924–2020) [[jci.org](https://jci.org)]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. [profiles.nlm.nih.gov](http://profiles.nlm.nih.gov) [profiles.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Chronicle of Glucagon: Pioneering Scientists and Their Foundational Discoveries]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607659#key-scientists-involved-in-glucagon-research-history>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)